

Spectroscopic Profile of 4-Bromobutanal: A Technical Guide

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Compound of Interest

Compound Name: 4-bromobutanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for **4-bromobutanal**, a bifunctional molecule of interest in organic synthesis. Due to the limited availability of experimentally-derived spectra in the public domain, this document focuses on a comprehensive prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the well-established spectroscopic characteristics of its constituent functional groups: an aldehyde and a primary bromoalkane. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **4-bromobutanal**. These predictions are derived from typical chemical shifts and absorption frequencies for aldehydes and alkyl halides.

Table 1: Predicted ^1H NMR Data for 4-Bromobutanal

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-1 (-CHO)	9.5 - 10.0[1][2][3]	Triplet (t)	1H
H-2 (-CH ₂ CHO)	2.6 - 2.8	Quartet of triplets (qt)	2H
H-3 (-CH ₂ CH ₂ Br)	2.0 - 2.4	Quintet (quin)	2H
H-4 (-CH ₂ Br)	3.4 - 3.6[4]	Triplet (t)	2H

Predicted in CDCl₃ at 300 MHz. Coupling constants are expected to be in the range of 6-8 Hz.

Table 2: Predicted ¹³C NMR Data for 4-Bromobutanal

Carbon	Chemical Shift (δ , ppm)
C-1 (CHO)	195 - 205[5][6][7]
C-2 (CH ₂ CHO)	40 - 50
C-3 (CH ₂ CH ₂ Br)	28 - 38
C-4 (CH ₂ Br)	30 - 40

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Absorption Data for 4-Bromobutanal

Functional Group	Absorption Range (cm ⁻¹)	Intensity
Aldehyde C-H Stretch	2820 - 2850 and 2720 - 2750[8][9][10][11]	Medium, Sharp
Aldehyde C=O Stretch	1720 - 1740[10][11][12]	Strong, Sharp
Alkyl C-H Stretch	2850 - 3000[8]	Medium to Strong
C-Br Stretch	500 - 680	Medium to Strong

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the NMR and IR spectra of a liquid sample such as **4-bromobutanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **4-bromobutanal**.

Materials:

- **4-Bromobutanal** (liquid sample)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pasteur pipette
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:
 - Ensure the NMR tube is clean and dry.[\[13\]](#)[\[14\]](#)[\[15\]](#)
 - Dissolve approximately 10-20 mg of **4-bromobutanal** in about 0.6-0.7 mL of CDCl_3 directly in a small vial.[\[15\]](#)[\[16\]](#)
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into the NMR tube to remove any particulate matter.[\[13\]](#)[\[15\]](#)[\[17\]](#)
 - Cap the NMR tube securely.
- ^1H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Process the Free Induction Decay (FID) by applying a Fourier transform.
- Phase the spectrum and reference it to the residual CHCl_3 peak at 7.26 ppm.
- Integrate the signals and determine the multiplicities.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[18\]](#)
 - A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
 - Process the FID by applying a Fourier transform.
 - Phase the spectrum and reference it to the CDCl_3 triplet at approximately 77.16 ppm.[\[19\]](#)

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **4-bromobutanal**.

Materials:

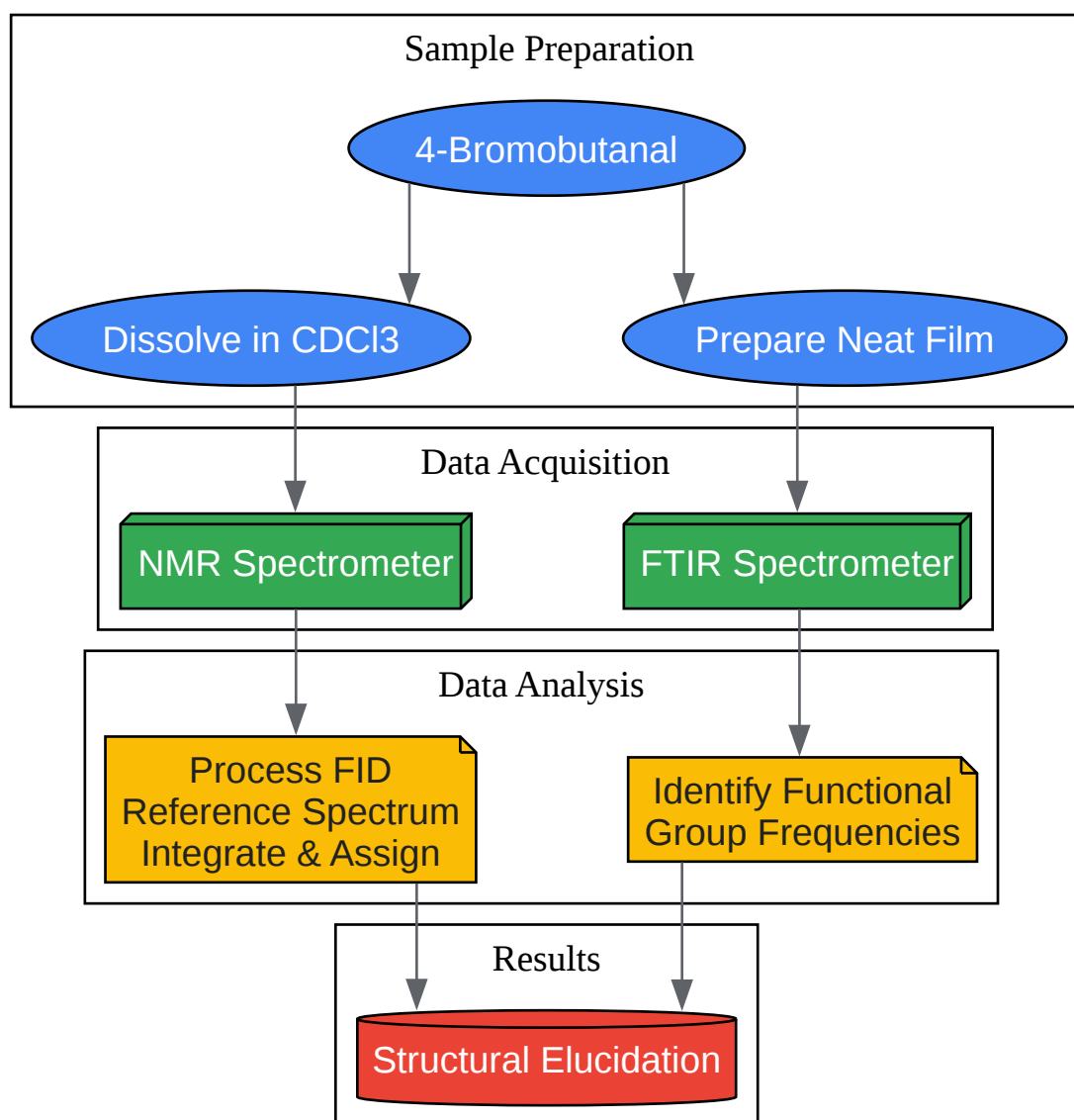
- **4-Bromobutanal** (liquid sample)
- Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
- Pasteur pipette
- FTIR spectrometer

Procedure:

- Sample Preparation (Neat Liquid):
 - Ensure the salt plates are clean, dry, and free of scratches. Clean with a dry solvent like anhydrous acetone if necessary and handle by the edges.
 - Place one or two drops of liquid **4-bromobutanal** onto the center of one salt plate using a Pasteur pipette.[\[20\]](#)
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
[\[21\]](#)
- IR Spectrum Acquisition:
 - Place the assembled salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.
 - The spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-bromobutanal**.



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Caption: Workflow for Spectroscopic Analysis of **4-Bromobutanal**.

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